molecular formula C19H17ClN4 B033108 Fenbuconazol CAS No. 114369-43-6

Fenbuconazol

Cat. No. B033108
M. Wt: 336.8 g/mol
InChI Key: RQDJADAKIFFEKQ-UHFFFAOYSA-N
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Description

Fenbuconazole is a triazole fungicide intended for use as an agricultural and horticultural fungicide spray for the control of leaf spot, yellow and brown rust, powdery mildew and net blotch on wheat and barley and apple scab, pear scab and apple powdery mildew on apples and pears .


Synthesis Analysis

Fenbuconazole is a triazole-based fungicide used to manage fungal afflictions in several crops, including wheat, barley, corn, and soybean. It operates as a systemic fungicide, acting to obstruct the production of ergosterol, a crucial component of fungal cell membranes .


Molecular Structure Analysis

Fenbuconazole has the molecular formula C19H17ClN4 and a molar mass of 336.818 Da .


Chemical Reactions Analysis

Fenbuconazole has been studied for its degradation properties. The degradation of fenbuconazole in strawberry was not enantioselective .


Physical And Chemical Properties Analysis

Fenbuconazole is a white solid with low solubility in water and low vapour pressure. It has a log P ow of 3.22 and is reasonably soluble in fat .

Scientific Research Applications

Application in Agriculture

  • Summary of Application : Fenbuconazole is a triazole fungicide with systemic, protectant, and curative actions . It is used to control a range of diseases including powdery mildew, black rot, and scab .
  • Methods of Application : Fenbuconazole is applied via spraying to control diseases on several crops .
  • Results or Outcomes : Fenbuconazole has been found to be effective in controlling the mentioned diseases, contributing to healthier crops and improved yields .

Environmental Impact Study

  • Summary of Application : Studies have been conducted to understand the environmental impact of Fenbuconazole. It can be persistent in both soil and water systems depending upon local conditions .
  • Methods of Application : These studies typically involve the application of Fenbuconazole to various environmental samples, followed by monitoring and analysis of its persistence and effects .
  • Results or Outcomes : Fenbuconazole has been found to have moderate toxicity to most aquatic species as well as earthworms and honeybees .

Application in Analytical Chemistry

  • Summary of Application : Fenbuconazole is used as an analytical standard in various chemical analyses .
  • Methods of Application : It is used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of samples .
  • Results or Outcomes : The use of Fenbuconazole as an analytical standard helps in the accurate determination of various substances in a given sample .

Application in Biosynthesis Inhibition Studies

  • Summary of Application : Fenbuconazole’s mode of action involves the inhibition of sterol biosynthesis, a component of the fungal cell membrane .
  • Methods of Application : This is studied by applying Fenbuconazole to fungal cultures and observing its effects on their growth and development .
  • Results or Outcomes : These studies help in understanding the biochemical pathways in fungi and can lead to the development of more effective fungicides .

Application in Pesticide Standards

  • Summary of Application : Fenbuconazole is used as a pesticide standard in the analysis of pesticide residues .
  • Methods of Application : It is used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of pesticide residues .
  • Results or Outcomes : The use of Fenbuconazole as a pesticide standard helps in the accurate determination of pesticide residues in various samples .

Application in Disease Control in Various Crops

  • Summary of Application : Fenbuconazole is used to control diseases in various crops such as cereals, vines, top fruit, stone fruit, bananas, pecans, and rice .
  • Methods of Application : Fenbuconazole is applied via spraying to control diseases on these crops .
  • Results or Outcomes : Fenbuconazole has been found to be effective in controlling the mentioned diseases, contributing to healthier crops and improved yields .

Safety And Hazards

Fenbuconazole is hazardous to the aquatic environment. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDJADAKIFFEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8032548
Record name 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8032548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenbuconazole

CAS RN

114369-43-6, 119611-00-6
Record name Fenbuconazole
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URL https://commonchemistry.cas.org/detail?cas_rn=114369-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenbuconazole [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8032548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl
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Record name FENBUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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